6-Hydroxy Oxymorphone
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Overview
Description
6-Hydroxy Oxymorphone is a semi-synthetic opioid derived from oxymorphone. It is a potent μ-opioid receptor agonist, primarily used for its analgesic properties. This compound is structurally similar to oxymorphone but features a hydroxyl group at the 6th position, which can influence its pharmacological activity and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Oxymorphone typically involves the hydroxylation of oxymorphone. One common method includes the use of oxidizing agents to introduce the hydroxyl group at the 6th position. This process does not involve any known cytochrome P450 system enzyme .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy Oxymorphone undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion to ketones.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidizing Agents: Used for hydroxylation and oxidation reactions.
Reducing Agents: Employed in reduction reactions to convert ketones to alcohols.
Catalysts: Palladium on barium sulfate (Pd/BaSO4) is commonly used in hydrogenation reactions.
Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
6-Hydroxy Oxymorphone has several applications in scientific research:
Chemistry: Used as a reference compound in the study of opioid receptor binding and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential as an analgesic in the treatment of moderate to severe pain.
Mechanism of Action
6-Hydroxy Oxymorphone exerts its effects primarily through interaction with the μ-opioid receptor. These receptors are distributed in various regions of the brain, including the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The binding of this compound to these receptors leads to the inhibition of ascending pain pathways, resulting in analgesia .
Comparison with Similar Compounds
Oxymorphone: The parent compound, which lacks the hydroxyl group at the 6th position.
Hydromorphone: Another potent opioid analgesic with a similar structure but different pharmacokinetic properties.
Morphine: A naturally occurring opioid with a similar mechanism of action but different structural features.
Uniqueness: 6-Hydroxy Oxymorphone is unique due to the presence of the hydroxyl group at the 6th position, which can influence its binding affinity to opioid receptors and its metabolic stability. This structural modification can result in different pharmacological effects compared to its parent compound, oxymorphone .
Properties
CAS No. |
483981-19-7 |
---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11?,12-,15+,16+,17-/m1/s1 |
InChI Key |
AABLHGPVOULICI-ZOFKVTQNSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
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